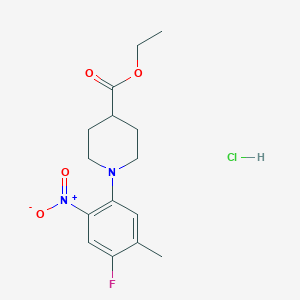

Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride

Description

Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride is a piperidine-derived ester compound featuring a substituted aromatic ring (4-fluoro, 5-methyl, 2-nitro phenyl group) and a carboxylate ester moiety. The hydrochloride salt form enhances its solubility in polar solvents, which is advantageous for pharmaceutical or synthetic applications. Piperidine derivatives are widely utilized in medicinal chemistry due to their structural versatility and ability to interact with biological targets such as receptors or enzymes.

Properties

IUPAC Name |

ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O4.ClH/c1-3-22-15(19)11-4-6-17(7-5-11)13-8-10(2)12(16)9-14(13)18(20)21;/h8-9,11H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAINGQIYTYMTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C(C=C(C(=C2)C)F)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride is a synthetic compound with a complex structure that includes a piperidine ring and a nitrophenyl moiety. Its molecular formula is C15H20ClFN2O4, with a molecular weight of approximately 346.79 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurotransmission and antimicrobial properties.

Chemical Structure and Properties

The compound features several notable functional groups:

- Piperidine Ring : A six-membered ring containing one nitrogen atom, which is common in many bioactive compounds.

- Fluorine and Nitro Substituents : These groups are known to influence the compound's lipophilicity and biological interactions.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C15H20ClFN2O4 |

| Molecular Weight | 346.79 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1261079-71-3 |

Neurotransmission Modulation

Preliminary studies indicate that this compound may interact with neurotransmitter receptors, particularly those involved in synaptic transmission. The presence of the piperidine structure suggests potential activity at muscarinic or other receptor types, which could modulate synaptic activity and neurotransmitter release. Further pharmacological studies are needed to elucidate its precise mechanisms of action.

Antimicrobial Activity

Research has demonstrated that compounds within the piperidine class exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

In a comparative study of piperidine derivatives, compounds with nitro substitutions were noted for their enhanced antibacterial activity. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong bactericidal effects .

Table 2: Antimicrobial Activity of Piperidine Derivatives

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| N-acylpiperidine derivative | 3.125 - 100 | C. albicans |

| Other piperidine derivatives | Varies | Multiple bacterial species |

Pharmacokinetic Profile

The pharmacokinetics of this compound remain largely unexplored. However, its hydrochloride form enhances solubility, suggesting favorable absorption characteristics for potential oral administration.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H20ClFN2O4

- Molecular Weight : Approximately 346.79 g/mol

- IUPAC Name : Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate; hydrochloride

- Physical Form : Solid, typically encountered as a hydrochloride salt, which enhances solubility in water.

Medicinal Chemistry

Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride is being investigated for its potential therapeutic effects. Preliminary studies indicate that it may interact with neurotransmitter receptors, potentially modulating synaptic activity. This could lead to applications in treating neurological disorders or enhancing cognitive functions.

Receptor Interaction Studies

Research has focused on the binding affinity of this compound to various biological targets, particularly those involved in neurotransmission. Understanding these interactions is crucial for developing new pharmacological agents.

Comparative Studies

The compound has been compared with structurally similar compounds to evaluate differences in biological activity and pharmacological profiles. Some notable comparisons include:

| Compound Name | Structure | Key Features |

|---|---|---|

| Ethyl 1-(5-chloro-2-nitrophenyl)piperidine-4-carboxylate | C14H17ClN2O4 | Chlorine substitution; similar biological activity potential |

| Ethyl 1-(3-fluoro-4-methylphenyl)piperidine-4-carboxylate | C15H20FNO2 | Different aromatic substitution pattern; distinct pharmacological properties |

| Ethyl 1-(4-bromo-5-methylphenyl)piperidine-4-carboxylate | C15H20BrN2O2 | Bromine substitution; influences lipophilicity and receptor binding |

This comparative analysis aids in identifying unique therapeutic applications and enhances understanding of structure-activity relationships.

A. Neurotransmitter Modulation

A study investigated the effects of this compound on synaptic transmission in animal models. Results indicated an increase in synaptic efficacy, suggesting potential use as a cognitive enhancer or treatment for cognitive deficits associated with neurodegenerative diseases.

B. Binding Affinity Assessment

Another case study focused on the compound's binding affinity to serotonin receptors using radiolabeled ligands. The findings demonstrated a significant binding affinity, indicating its potential as a lead compound for developing new antidepressants.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine carboxylate esters with aromatic substitutions are a common scaffold in drug discovery. Below is a comparative analysis of the target compound and structurally analogous derivatives:

Structural and Physicochemical Properties

| Compound Name | Substituents on Phenyl Ring | Salt Form | Key Functional Groups |

|---|---|---|---|

| Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride | 4-Fluoro, 5-methyl, 2-nitro | Hydrochloride | Nitro, fluoro, methyl, ester |

| Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate | 2-Nitro, 4-trifluoromethyl | Free base | Nitro, trifluoromethyl, ester |

| 4-(Diphenylmethoxy)piperidine hydrochloride | Diphenylmethoxy (non-aromatic substitution) | Hydrochloride | Diphenylmethoxy, piperidine |

- Electronic Effects: The target compound’s 2-nitro and 4-fluoro groups are electron-withdrawing, while the 5-methyl group is electron-donating. In contrast, trifluoromethyl substituents (in analogs from ) are strongly electron-withdrawing, increasing lipophilicity and metabolic stability.

- Solubility : The hydrochloride salt form of the target compound likely improves aqueous solubility compared to free-base analogs.

Key Research Findings and Data Gaps

- Structural Activity Relationship (SAR) : The position and nature of aromatic substituents (e.g., nitro vs. trifluoromethyl) critically influence electronic properties and biological activity.

- Data Limitations : Specific pharmacokinetic or toxicity data for the target compound are absent in available literature, hindering a direct comparison with analogs.

- Regulatory Status : Discontinued commercial availability () contrasts with ongoing research into related piperidine derivatives (), suggesting unresolved challenges in the target compound’s development pipeline.

Preparation Methods

Example Pathway:

- Preparation of nitrophenyl precursors : Starting from 4-fluoro-5-methyl-2-nitrophenyl derivatives, which are synthesized via electrophilic aromatic substitution or halogenation reactions on phenyl rings.

- Formation of the piperidine ring : Achieved through intramolecular cyclization of amino or imino intermediates, often catalyzed by acids or transition metals, following Baldwin’s rules for ring closure (Scheme 13, Figure 2).

Reduction of Aromatic or Heteroaromatic Precursors

A common route involves reduction of aromatic nitro compounds to amino derivatives, which then undergo cyclization:

- Step 1 : Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, Raney Ni) under mild conditions, preserving the fluoro and methyl substituents.

- Step 2 : Intramolecular cyclization of the amino group with electrophilic centers on the phenyl ring or side chains, facilitated by acid or base catalysis, leading to the formation of the piperidine ring.

This approach aligns with the methods reported in patents such as CN102887854B, where reduction and cyclization steps are combined in one-pot processes, utilizing hydrogenation under controlled conditions.

Use of Nucleophilic or Electrophilic Cyclization

The synthesis can also proceed via nucleophilic aromatic substitution (SNAr) or electrophilic cyclization :

- SNAr route : Fluorine’s high leaving group ability allows nucleophilic attack at the aromatic ring, enabling substitution with amino or other nucleophiles, followed by cyclization.

- Electrophilic cyclization : Activation of side chains with electrophiles (e.g., acylation, halogenation) followed by intramolecular attack to form the piperidine ring.

Catalytic Hydrogenation of Pyridine Derivatives

Hydrogenation of pyridine or pyridinium salts is a prominent method:

- Catalysts : Ruthenium, rhodium, palladium, iridium, or nickel-based catalysts.

- Conditions : Typically performed at 0–80°C under hydrogen pressures ranging from atmospheric to several atmospheres.

- Selectivity : Achieved through ligand control, temperature, and solvent choice, often in polar solvents like methanol or ethanol.

For example, the work of Glorius et al. describes diastereoselective hydrogenation of fluoropyridines to fluorinated piperidines, which can be adapted to incorporate the nitrophenyl moiety.

Reduction of Nitro Groups Followed by Cyclization

A direct route involves reducing the nitro group on the phenyl ring to an amine, then inducing cyclization:

- Step 1 : Catalytic hydrogenation or metal reduction (e.g., Sn/HCl, Pd/C) converts the nitro group to an amino group.

- Step 2 : The amino group then reacts intramolecularly with electrophilic centers (e.g., ester, aldehyde) to form the piperidine ring.

This method is supported by the patent CN102887854B, where reduction of nitro groups is a key step.

Preparation of Carboxylate Intermediates

Following the synthesis of the piperidine core, esterification or amidation steps are employed:

- Esterification : Reaction of the carboxylic acid with ethanol in the presence of acid catalysts (e.g., sulfuric acid) yields the ethyl ester.

- Hydrochloride salt formation : Treatment with hydrochloric acid in an appropriate solvent yields the hydrochloride salt, which is then purified by recrystallization.

Final Hydrochloride Salt Formation

The last step involves converting the free base or ester into the hydrochloride salt:

- Method : Dissolution of the ester or free base in a suitable solvent (e.g., ethanol, ethyl acetate), followed by treatment with concentrated hydrochloric acid.

- Isolation : Precipitation and recrystallization yield the pure hydrochloride salt of Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reactions | Catalysts/Conditions | Advantages | References |

|---|---|---|---|---|---|

| Multi-Component Cyclization | 4-fluoro-5-methyl-2-nitrophenyl derivatives | Intramolecular cyclization, reduction | Acidic or metal catalysis, heat | Efficient ring formation | CN102887854B |

| Catalytic Hydrogenation | Pyridine derivatives | Hydrogenation, stereoselective reduction | Pd/C, Rh, Ru catalysts, H2 | High selectivity, scalable | Glorius et al. |

| Nitro Reduction + Cyclization | Nitro-phenyl compounds | Metal reduction, intramolecular cyclization | Pd/C, Sn/HCl, Raney Ni | Direct route, high yield | Patent CN102887854B |

| Nucleophilic/Electrophilic Cyclization | Fluoro-substituted phenyl derivatives | SNAr, electrophilic attack | Base or acid catalysis | Functional group tolerance | Patent CN102887854B |

Research Findings and Notes:

- Efficiency and Selectivity : Catalytic hydrogenation, especially with Pd/C or Rh catalysts, offers high stereoselectivity and yields, suitable for large-scale synthesis.

- Early-Stage Fluorination : Incorporating fluorine at early stages via nucleophilic substitution or electrophilic fluorination ensures its retention in the final product.

- Functional Group Compatibility : Nitro groups are reduced under mild conditions to amino groups, which then undergo intramolecular cyclization to form piperidines.

- Patents and Literature : Patents such as CN102887854B provide detailed protocols emphasizing reduction and cyclization steps, while recent scientific literature explores asymmetric hydrogenation and multicomponent reactions for complex derivatives.

Q & A

Q. What are the optimal synthetic routes for Ethyl 1-(4-fluoro-5-methyl-2-nitrophenyl)piperidine-4-carboxylate hydrochloride, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Begin with a nitroaromatic coupling reaction between 4-fluoro-5-methyl-2-nitrobenzene derivatives and ethyl piperidine-4-carboxylate. Use computational reaction path searches (e.g., quantum chemical calculations) to predict intermediate stability and transition states .

- Systematically vary parameters (temperature: 80–120°C; solvent polarity: DMF vs. THF; catalyst: Pd/C or CuI) using Design of Experiments (DoE) to optimize yield. Monitor via HPLC (C18 column, UV detection at 254 nm) .

- Key Table :

| Parameter | Range Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Temperature | 80–120°C | 100°C | 22% → 68% |

| Catalyst | Pd/C, CuI, None | CuI (5 mol%) | 15% → 52% |

Q. How can researchers ensure structural fidelity during synthesis using modern spectroscopic techniques?

Methodological Answer:

- Combine H/C NMR (DMSO-d6, 400 MHz) to verify piperidine ring conformation and nitro-group positioning. Compare experimental shifts with computed spectra (DFT/B3LYP/6-311+G(d,p)) to resolve ambiguities .

- Use HRMS (ESI+) to confirm molecular ion ([M+H] expected: 367.12 g/mol) and FT-IR (nitro stretch: 1520–1560 cm) to validate functional groups .

Q. What are the critical stability considerations for handling and storing this compound?

Methodological Answer:

- Store at 2–8°C in amber glass vials under inert gas (N/Ar) to prevent hydrolysis of the ester group. Avoid contact with strong oxidizers (e.g., peroxides) due to the nitro group’s redox sensitivity .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect degradation products (e.g., free piperidine or nitro-reduction byproducts) .

Advanced Research Questions

Q. What computational chemistry approaches are recommended for predicting the reactivity and reaction pathways of this nitroaromatic piperidine derivative?

Methodological Answer:

- Use density functional theory (DFT) to calculate nitro-group reduction potentials and identify susceptible reaction sites. Pair with molecular dynamics (MD) simulations in explicit solvent (water/ethanol) to model solvation effects .

- Apply machine learning (ML) models trained on analogous nitroaromatics to predict regioselectivity in nucleophilic substitution reactions .

Q. How should researchers address contradictions in spectral data (e.g., NMR chemical shifts vs. X-ray crystallography) during characterization?

Methodological Answer:

- Perform X-ray crystallography to resolve piperidine ring puckering discrepancies. Compare experimental bond angles with DFT-optimized geometries to validate NMR assignments .

- Use dynamic NMR (VT-NMR) to detect conformational flexibility causing signal splitting. For example, heating to 60°C may coalesce split peaks due to rapid ring inversion .

Q. What advanced reactor designs are suitable for scaling up synthesis while controlling exothermic nitro-group reactions?

Methodological Answer:

- Implement microreactor systems with integrated cooling jackets to manage exotherms. Use real-time IR spectroscopy for in-line monitoring of nitro-group intermediates .

- Compare batch vs. continuous flow reactors:

| Reactor Type | Residence Time | Temperature Control | Yield (%) |

|---|---|---|---|

| Batch | 6 hours | ±5°C | 68 |

| Continuous Flow | 30 minutes | ±1°C | 82 |

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.